(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile is a complex organic compound characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of a fluoro-substituted benzaldehyde with an appropriate amine and nitrile source under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield fluoro-substituted carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the application and target.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar trifluoromethyl group, used as a solvent and intermediate in chemical synthesis.
5-Trifluoromethyl-1,2,3-triazoles: Compounds with a trifluoromethyl group, known for their use in organic synthesis and potential biological activity.
Uniqueness
(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its stereochemistry and the presence of both fluoro and trifluoromethyl groups make it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C10H8F4N2 |
---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
(3S)-3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F4N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2/t9-/m0/s1 |
InChI Key |
CEHLMQUQNUJNJX-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@H](CC#N)N)F |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.